molecular formula C29H22BrN3O5 B10960608 N-[2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-(benzyloxy)benzamide

N-[2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-(benzyloxy)benzamide

Cat. No.: B10960608
M. Wt: 572.4 g/mol
InChI Key: MXHKQMLTQHSOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-BENZODIOXOL-5-YL)-6-BROMO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-(BENZYLOXY)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-BENZODIOXOL-5-YL)-6-BROMO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-(BENZYLOXY)BENZAMIDE typically involves multiple steps, including the formation of the quinazoline core, bromination, and subsequent coupling with the benzodioxole and benzamide groups. Common synthetic routes may involve:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromine atom at the 6-position of the quinazoline ring using brominating agents such as N-bromosuccinimide (NBS).

    Coupling Reactions: The benzodioxole and benzamide groups are introduced through coupling reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-BENZODIOXOL-5-YL)-6-BROMO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-(BENZYLOXY)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be employed to modify the quinazoline core or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

N-[2-(1,3-BENZODIOXOL-5-YL)-6-BROMO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-(BENZYLOXY)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Chemical Biology: The compound can serve as a probe to investigate cellular processes and molecular interactions.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1,3-BENZODIOXOL-5-YL)-6-BROMO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-(BENZYLOXY)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-BENZODIOXOL-5-YL)-6-BROMO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-(BENZYLOXY)BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H22BrN3O5

Molecular Weight

572.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,2-dihydroquinazolin-3-yl]-4-phenylmethoxybenzamide

InChI

InChI=1S/C29H22BrN3O5/c30-21-9-12-24-23(15-21)29(35)33(27(31-24)20-8-13-25-26(14-20)38-17-37-25)32-28(34)19-6-10-22(11-7-19)36-16-18-4-2-1-3-5-18/h1-15,27,31H,16-17H2,(H,32,34)

InChI Key

MXHKQMLTQHSOQK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3NC4=C(C=C(C=C4)Br)C(=O)N3NC(=O)C5=CC=C(C=C5)OCC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.